2-Amino-3-methylbenzimidazole-5-carboxylic acid
Description
2-Amino-3-methylbenzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by an amino group at position 2, a methyl group at position 3, and a carboxylic acid substituent at position 4. This structural arrangement imparts unique physicochemical and biological properties, distinguishing it from other benzimidazole analogs.
Properties
IUPAC Name |
2-amino-3-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-7-4-5(8(13)14)2-3-6(7)11-9(12)10/h2-4H,1H3,(H2,10,11)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZHWXCSPQDIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-3-methylbenzimidazole-5-carboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of 1,2-diaminobenzene with carboxylic acids or their derivatives under acidic conditions. . Industrial production methods often utilize these synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Amino-3-methylbenzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Amino-3-methylbenzimidazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methylbenzimidazole-5-carboxylic acid involves its interaction with various biological targets. The compound can act as an acid/base catalyst and substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts . Its antimicrobial activity is attributed to its ability to interfere with the function of microbial enzymes and proteins .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Benzimidazole Derivatives
Key Observations :
- The amino group at position 2 in the target compound enhances nucleophilicity compared to methyl (), oxo (), or mercapto () substituents.
- The methoxycarbonylamino derivative () exhibits increased lipophilicity (LogP 1.51) due to the ester group, contrasting with the hydrophilic nature of the free amino group in the target compound.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- *Estimated LogP values based on structural analogs.
- The carboxylic acid group at position 5 in all compounds confers acidity (pKa ~2–3), facilitating salt formation with amines or metals.
Biological Activity
2-Amino-3-methylbenzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of benzimidazole derivatives, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications.
Chemical Structure and Properties
The structure of this compound features a benzimidazole ring with an amino group and a carboxylic acid group. This unique combination of functional groups contributes to its biological activity.
Benzimidazole derivatives, including this compound, exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : These compounds can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions in biochemical pathways.
- Antimicrobial Activity : They have shown significant antimicrobial properties against various pathogens, making them candidates for antibiotic development .
- Anticancer Activity : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in cancer cells .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies
- Anticancer Activity : A study demonstrated that this compound significantly reduced the viability of A549 lung cancer cells by approximately 63.4% compared to untreated controls. The compound's ability to induce cell death was linked to its interaction with cellular pathways involved in apoptosis .
- Antimicrobial Properties : Another investigation revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 64 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .
Future Directions
Research on this compound is ongoing, with several avenues for future exploration:
- Synthesis Optimization : Improved synthetic methods could enhance yield and purity, facilitating further biological testing.
- Expanded Biological Testing : Comprehensive studies to evaluate the compound's efficacy against a broader range of cancer types and infectious diseases.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities could provide insights for drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
